

Thiochroman as a privileged scaffold in drug discovery

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Thiochroman: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The **thiochroman** scaffold, a sulfur-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique stereoelectronic properties and synthetic tractability have positioned it as a versatile core for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the **thiochroman** scaffold, detailing its synthesis, diverse biological activities with quantitative data, key experimental protocols, and the signaling pathways it modulates.

Introduction to a Privileged Scaffold

Privileged scaffolds are molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target.^[1] The **thiochroman** skeleton, a benzothiopyran ring system, exemplifies this concept, demonstrating a remarkable ability to serve as a foundation for potent and selective modulators of various biological targets.^{[2][3]} The incorporation of a sulfur atom in the heterocyclic ring, in place of an oxygen atom found in the related chroman scaffold, imparts distinct physicochemical properties.^[4] These include altered lipophilicity,

hydrogen bonding capacity, and metabolic stability, which can be strategically exploited in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[4]

Thiochroman derivatives have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[2][3][5] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its interaction with specific biological targets.

Synthesis of the Thiochroman Core

The construction of the **thiochroman** framework can be achieved through several synthetic strategies, often starting from readily available thiophenol derivatives. Common approaches include:

- **Intramolecular Friedel-Crafts Acylation:** This is a classical method involving the reaction of 3-(phenylthio)propanoic acids, which can be cyclized in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid to yield the corresponding **thiochroman-4-one**. [6][7]
- **Palladium-Catalyzed Carbonylative Heteroannulation:** A more modern and efficient one-pot approach involves the palladium-catalyzed reaction of a 2-iodothiophenol with an allene and carbon monoxide to directly form the substituted **thiochroman-4-one** core. [8]
- **[3+3] Annulation Reactions:** This method provides a route to 4-amino**thiochromans** through the reaction of aminocyclopropanes with thiophenols under mild conditions. [9]
- **Michael Addition and Cyclization:** The synthesis can also proceed via a Michael addition of a thiophenol to an α,β -unsaturated carboxylic acid, followed by an intramolecular cyclization to form the **thiochroman-4-one**. [10]

These synthetic routes offer a high degree of flexibility, allowing for the introduction of a wide array of substituents on both the aromatic and heterocyclic rings, which is crucial for structure-activity relationship (SAR) studies.

Diverse Biological Activities of Thiochroman Derivatives

The therapeutic potential of the **thiochroman** scaffold is underscored by the extensive research documenting its efficacy in various disease models. The following sections summarize the key biological activities, with quantitative data presented in structured tables for comparative analysis.

Anticancer Activity

Thiochroman derivatives have exhibited significant cytotoxic and antiproliferative activity against a range of human cancer cell lines.^{[11][12]} Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression.

Table 1: Anticancer Activity of **Thiochroman** Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
|---|--|-----------------|--------------------------------------|-----------|
| Dispiro-indeno pyrrolidine/pyrrol thiazole–thiochroman hybrid (Compound 40) | CCRF-CEM (Leukemia) | IC50 | 45.79 μ M | [5] |
| Thiochromen-4-one derivative (Compound 52) | MGC-803 (Gastric) | IC50 | 6.93 μ M | |
| Thiochromen-4-one derivative (Compound 52) | T-24 (Bladder) | IC50 | 5.01 μ M | |
| Thiochromen-4-one derivative (Compound 52) | HepG2 (Liver) | IC50 | 5.26 μ M | |
| Spirochromanone derivative (Csp 12) | B16F10 (Melanoma) | IC50 | 4.34 μ M | [13] |
| Spirochromanone derivative (Csp 18) | MCF-7 (Breast) | IC50 | Not specified, but potent | [13] |
| Selective Estrogen Receptor Degradar (Compound 51) | MCF-7 Tam1 (Tamoxifen-resistant Breast Cancer) | In vivo | Significant tumor growth suppression | [14][15] |

Antimicrobial Activity

The **thiochroman** scaffold has been successfully utilized to develop potent antibacterial and antifungal agents.[2][5] These compounds often exert their effects by inhibiting essential

microbial enzymes or disrupting cell membrane integrity.[3][5]

Table 2: Antibacterial Activity of **Thiochroman** Derivatives

| Compound/Derivative | Bacterial Strain | Activity Metric | Value | Reference |
|--|--|-----------------|----------|-----------|
| Thiochroman-4-one carboxamide derivative (Compound 11) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 24 µg/mL | [5] |
| Thiochroman-4-one carboxamide derivative (Compound 11) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 30 µg/mL | [5] |
| Spiro pyrrolidine thiochroman-4-one (Compound 8) | Bacillus subtilis | MIC | 32 µg/mL | [5] |
| Spiro pyrrolidine thiochroman-4-one (Compound 8) | Staphylococcus epidermidis | MIC | 32 µg/mL | [5] |
| Thiochromanone derivative (Compound 4e) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 15 µg/mL | [16] |
| Thiochromanone derivative (Compound 4e) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 | 19 µg/mL | [16] |
| Thiochromanone derivative (Compound 4e) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 23 µg/mL | [16] |

Table 3: Antifungal Activity of **Thiochroman** Derivatives

| Compound/Derivative | Fungal Strain | Activity Metric | Value | Reference |
|---|--------------------|-----------------|-----------------|-----------|
| 2-(indole-3-yl)-thiochroman-4-one (Compound 20) | Candida albicans | MIC | 4 µg/mL | [5] |
| Thiochroman-4-one derivative (Compound 22) | Candida albicans | MIC | 0.5 µg/mL | |
| Thiochroman-4-one derivative | Candida neoformans | MIC | Low µg/mL range | [5] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and **thiochroman** derivatives have been investigated as potential anti-inflammatory agents.[17][18] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[17]

Table 4: Anti-inflammatory Activity of **Thiochroman** Derivatives

| Compound/Derivative | Assay | Activity Metric | Value | Reference |
|---|------------------------------|-----------------|---------------|-----------|
| Spiro thiochromene–oxindole (Compound 4e) | COX-2 Inhibition (in silico) | Binding Energy | -8.9 kcal/mol | [17] |
| Spiro thiochromene–oxindole (Compound 4k) | COX-2 Inhibition (in silico) | Binding Energy | -8.7 kcal/mol | [17] |
| Spiro thiochromene–oxindole (Compound 4h) | COX-2 Inhibition (in silico) | Binding Energy | -8.6 kcal/mol | [17] |

Antiviral and Antiparasitic Activities

The therapeutic reach of **thiochromans** extends to infectious diseases caused by viruses and parasites.

Table 5: Antiviral and Antiparasitic Activity of **Thiochroman** Derivatives

| Compound/Derivative | Target | Activity Metric | Value | Reference |
|--|-----------------------|-----------------|--------------------------|-----------|
| Aminothiochroman derivative (Compound 26) | HIV-1 Protease | IC50 | 47 nM | |
| Thiochroman-4-one vinyl sulfone (Compound 32) | Leishmania panamensis | EC50 | 3.24 μ M | [4] |
| 4H-Thiochromen-4-one-1,1-dioxide (Compound 30) | Leishmania donovani | EC50 | Potent activity reported | |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of **thiochroman** derivatives, synthesized from the literature.

General Synthesis of Thiochroman-4-ones via Palladium-Catalyzed Carbonylative Heteroannulation

This protocol describes a one-pot synthesis of substituted **thiochroman**-4-ones.[8]

Materials:

- 2-Iodothiophenol
- Appropriate allene (e.g., 3-methyl-1,2-butadiene)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- N-Ethyldiisopropylamine (DIPEA)

- Anhydrous benzene
- Carbon monoxide (CO) gas
- High-pressure reactor

Procedure:

- To a high-pressure reactor equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol %) and dppf (5 mol %).[\[8\]](#)
- Under an inert atmosphere (e.g., argon), add 2-iodothiophenol (1.0 mmol), anhydrous benzene (5 mL), DIPEA (1.5 mmol), and the allene (3.0 mmol).[\[8\]](#)
- Seal the reactor and purge with CO gas several times.[\[8\]](#)
- Pressurize the reactor with CO to 400 psi.[\[8\]](#)
- Place the reactor in a preheated oil bath at 100 °C and stir the reaction mixture for 24 hours.[\[8\]](#)
- After completion, cool the reactor to room temperature and carefully vent the CO in a well-ventilated fume hood.[\[8\]](#)
- Transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[\[8\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[\[8\]](#)
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **thiochroman**-4-one derivative.[\[8\]](#)

In Vitro Antibacterial Activity Assay (Turbidimeter Test)

This method is used to determine the antibacterial activity of **thiochroman** derivatives against bacterial plant pathogens like *Xanthomonas* species.[\[16\]](#)

Materials:

- Test compounds (**thiochroman** derivatives)
- Bacterial strains (Xoo, Xoc, Xac)
- Nutrient broth (NB) medium
- Bismertiazol and Thiodiazole copper (positive controls)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Culture the bacterial strains in NB medium at 28 °C for 24 hours.
- Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add 100 µL of NB medium to each well.
- Add the test compounds to the wells to achieve final concentrations ranging from 100 to 200 µg/mL.[\[16\]](#) Include solvent controls and positive controls.
- Inoculate each well with 10 µL of the bacterial suspension (adjusted to a specific optical density).
- Incubate the plates at 28 °C for 24-48 hours.
- Measure the optical density (OD) at 600 nm using a microplate reader.
- Calculate the percentage of inhibition and the EC50 values.[\[16\]](#)

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[\[19\]](#)

Materials:

- Human cancer cell lines (e.g., MCF-7, CCRF-CEM)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test compounds (**thiochroman** derivatives)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- CO₂ incubator

Procedure:

- Seed the cancer cells in 96-well plates at a density of approximately 1×10^4 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
- Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.
- After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[\[19\]](#)

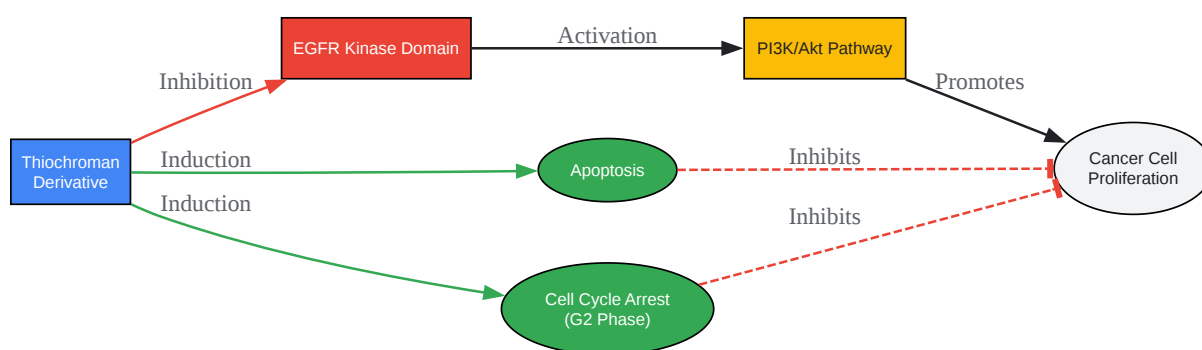
Signaling Pathways and Mechanisms of Action

The diverse biological activities of **thiochroman** derivatives are a result of their interaction with a variety of cellular targets and signaling pathways. Visualizing these interactions is key to

understanding their therapeutic potential.

General Anticancer Mechanism of Action

Many **thiochroman**-based anticancer agents function by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. This is often achieved by modulating key signaling pathways that regulate cell proliferation and survival.

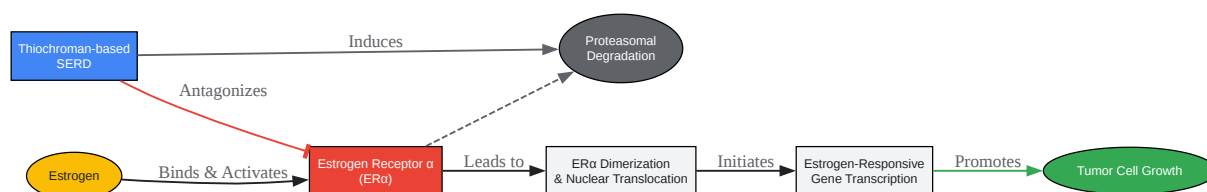


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Caption: **Thiochroman** anticancer mechanism.

Thiochroman Derivatives as Selective Estrogen Receptor Degradors (SERDs)

In hormone-receptor-positive breast cancers, **thiochroman** derivatives have been developed as selective estrogen receptor degraders (SERDs). These compounds not only antagonize the estrogen receptor (ER α) but also promote its degradation, offering a promising strategy to overcome endocrine resistance.

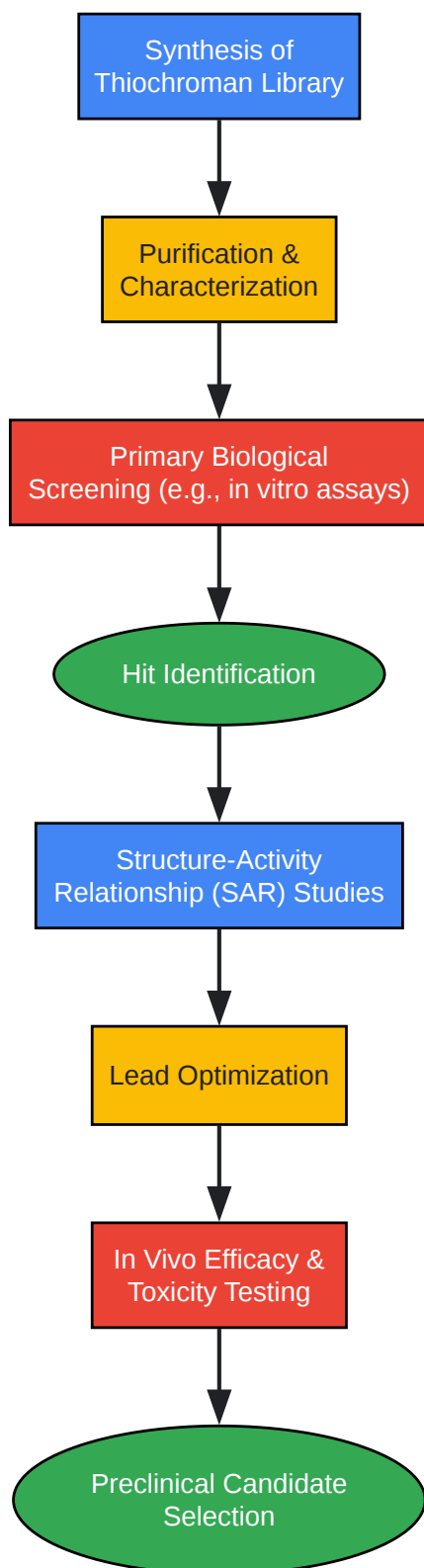


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Caption: SERD mechanism of action.

Experimental Workflow for Synthesis and Screening

The process of discovering new **thiochroman**-based drug candidates typically follows a structured workflow, from initial synthesis to biological evaluation.



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Caption: Drug discovery workflow.

Conclusion and Future Perspectives

The **thiochroman** scaffold has firmly established its role as a privileged structure in drug discovery. The wealth of research highlights its potential in developing novel therapeutics for a multitude of diseases, from cancer to infectious diseases. The synthetic versatility of the **thiochroman** core allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects. The exploration of novel synthetic methodologies to access more diverse and complex **thiochroman** derivatives will continue to be a priority. Furthermore, a deeper understanding of the molecular mechanisms of action and the identification of novel biological targets for **thiochroman**-based compounds will be crucial for their clinical translation. The development of **thiochroman** derivatives with improved drug-like properties, such as oral bioavailability and metabolic stability, will also be a major focus. As our understanding of the biology of various diseases evolves, the **thiochroman** scaffold is poised to remain a valuable and enduring platform for the discovery of next-generation medicines.

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